molecular formula C22H32N2O4 B15233790 2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B15233790
M. Wt: 388.5 g/mol
InChI Key: MLKBGXQEXUYHKI-UHFFFAOYSA-N
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Description

2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework. The tert-butyl and benzyl groups attached to the nitrogen atoms further enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of a diazaspiro compound with tert-butyl and benzyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, ethers, and esters.

Scientific Research Applications

2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 8-(2-ethyl-1H-imidazol-5-yl)methyl-2,8-diazaspiro[4.5]decane-2-carboxylate
  • 2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Uniqueness

2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

2-O-benzyl 8-O-tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

InChI

InChI=1S/C22H32N2O4/c1-17-22(10-13-23(14-11-22)19(25)28-21(2,3)4)12-15-24(17)20(26)27-16-18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3

InChI Key

MLKBGXQEXUYHKI-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCN(CC2)C(=O)OC(C)(C)C)CCN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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